Vinylethylnitrosamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

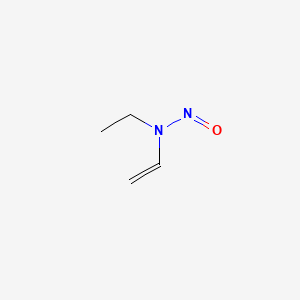

Vinylethylnitrosamine, also known as this compound, is a useful research compound. Its molecular formula is C4H8N2O and its molecular weight is 100.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Carcinogenicity Studies

Vinylethylnitrosamine has been utilized in numerous carcinogenicity studies to understand its effects on biological systems. Research indicates that exposure to this compound can lead to increased rates of tumor formation in laboratory animals. For instance, studies have shown that prolonged exposure to nitrosamines correlates with a higher incidence of liver tumors in rodents, which has been attributed to their ability to induce DNA damage through alkylation mechanisms .

Mechanistic Studies

The mechanisms by which this compound exerts its carcinogenic effects have been a focal point in toxicological research. Investigations into its structure-activity relationships (SAR) have revealed that specific structural features significantly influence its mutagenicity and carcinogenic potency. For example, the presence of electron-withdrawing groups and specific carbon substitutions have been linked to enhanced carcinogenic activity .

Risk Assessment Frameworks

The identification of this compound as a "cohort-of-concern" compound has led to the development of risk assessment frameworks aimed at evaluating its presence in pharmaceuticals and consumer products. Regulatory agencies now require comprehensive risk assessments for N-nitrosamines to mitigate potential health risks associated with exposure . This includes establishing acceptable intake limits based on available carcinogenicity data.

Table 1: Summary of Carcinogenicity Data for this compound

Case Study: Public Health Implications

A notable case study involved assessing the impact of this compound in food products. Following reports of contamination in processed meats, public health officials conducted epidemiological studies that linked dietary intake of N-nitrosamines with increased cancer rates in specific populations. This led to regulatory changes aimed at reducing nitrite levels in food preservation processes .

Analyse Chemischer Reaktionen

Protonation and Protolytic Denitrosation

Nitrosamines preferentially undergo O-protonation over N-protonation due to the stability of the hydroxydiazenium ion intermediate. For vinylethylnitrosamine:

-

Protonation : In acidic media, the nitroso oxygen becomes protonated, forming a resonance-stabilized hydroxydiazenium ion (4 , Chart 2 in ). This species is pivotal in subsequent denitrosation.

-

Denitrosation : Protolytic cleavage under acidic conditions (pH < 2) yields ethylvinylamine and nitrous acid. Nucleophiles (e.g., Br⁻, SCN⁻) accelerate this process by attacking the protonated intermediate, leading to N–N bond cleavage .

Key Data :

| Reaction Condition | Products | Rate Acceleration Factors |

|---|---|---|

| HCl (1 M) + KBr | Ethylvinylamine, HNO₂ | 5–10× faster with 0.1 M Br⁻ |

Reactions with Organometallic Reagents

Nitrosamines react with Grignard (RMgX) and organolithium (RLi) reagents at the nitroso nitrogen:

-

Mechanism : Nucleophilic attack forms an unstable oxy-hydrazine (20 ), which eliminates to produce hydrazones (21 ) or azomethine imines (22 ) . this compound’s vinyl group may stabilize intermediates through conjugation.

-

Example :

RMgX+Nitrosamine→R N N O MgXH2OHydrazone Azomethine Imine

Product Distribution :

| Reagent | Major Product | Minor Product |

|---|---|---|

| PhMgBr | Phenylhydrazine (24 ) | Azomethine imine (22 ) |

| MeLi | Hydrazone (21 ) | Dimer (25 ) |

Photolytic Degradation

UV irradiation cleaves the N–N bond in nitrosamines via π→π* or n→π* excitation. For this compound:

-

Primary Pathway :

NitrosaminehνEthylvinylaminyl Radical+NO−Recombination or secondary reactions (e.g., with O₂) yield formaldehyde, NOₓ, and imines .

-

Quantum Yield : Φ ≈ 0.1–0.3 in aqueous solutions due to solvent cage effects .

Degradation Byproducts :

| Condition | Byproducts |

|---|---|

| Aerobic, pH 7 | Formaldehyde, NO, HNO₃ |

| Acidic, O₂-free | Ethylvinylamine, NH₃ |

Radical-Mediated Reactions

Hydroxyl radicals (HO- ) abstract hydrogen from α-C positions:

-

Site Selectivity : For NMEA, HO- preferentially abstracts H from the methyl group adjacent to the N–NO moiety (Δ‡ = 6.8 kcal/mol) . this compound’s vinyl group may direct H abstraction to the ethyl chain.

-

Oxidation : Resulting carbon radicals combine with O₂ to form peroxyl radicals, which decompose to aldehydes and nitramines .

Reactivity Trends :

| Nitrosamine | H-Abstraction Barrier (kcal/mol) | Dominant Pathway |

|---|---|---|

| NDMA | 9.7 | α-C (methyl) |

| NMEA | 6.8 | α-C (methyl) |

| This compound* | ~7–10 (predicted) | α-C (ethyl) |

Electrophilic Substitutions

The nitroso group activates the α-C for electrophilic attack. This compound’s conjugated vinyl group may facilitate resonance stabilization of intermediates during:

-

Nitrosation : Competitive nitrosation at the vinyl or ethyl chain.

-

Halogenation : Bromine or chlorine addition to the double bond, forming dihalo derivatives.

Stability and Environmental Degradation

This compound’s stability depends on:

Eigenschaften

CAS-Nummer |

13256-13-8 |

|---|---|

Molekularformel |

C4H8N2O |

Molekulargewicht |

100.12 g/mol |

IUPAC-Name |

N-ethenyl-N-ethylnitrous amide |

InChI |

InChI=1S/C4H8N2O/c1-3-6(4-2)5-7/h3H,1,4H2,2H3 |

InChI-Schlüssel |

KAXILSKFDQXZPP-UHFFFAOYSA-N |

SMILES |

CCN(C=C)N=O |

Kanonische SMILES |

CCN(C=C)N=O |

Key on ui other cas no. |

13256-13-8 |

Synonyme |

vinylethylnitrosamine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.